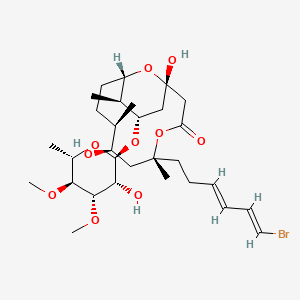
1,7-Naphthyridine
Overview
Description
1,7-Naphthyridine is a heterocyclic compound with the molecular formula C8H6N2 . It is a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
The synthesis of 1,7-Naphthyridine analogues has been achieved through various methods. One such method involves a microwave-assisted cascade-like one-pot process (Ugi–three component reaction/intramolecular aza-Diels-Alder cycloaddition) coupled to an aromatization process from tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and the chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one as starting reagents .
Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridine consists of a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .
Chemical Reactions Analysis
The reactivity of 1,7-Naphthyridine with alkyl halides in THF in the presence of NaH is determined by the rule of hard and soft acids and bases (HSAB). By the action of the bases, benzo[c][1,7]naphthyridin-4(3H)-one is deprotonated to form an ambident anion with centers on nitrogen and oxygen atoms .
Physical And Chemical Properties Analysis
1,7-Naphthyridine has a density of 1.2±0.1 g/cm3, a boiling point of 267.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 110.0±3.0 cm3 .
Scientific Research Applications
Medicinal Chemistry
1,7-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Anticancer Properties
1,7-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .
Anti-HIV Properties
1,7-Naphthyridines have also been studied for their potential anti-human immunodeficiency virus (HIV) properties .
Antimicrobial Properties
These compounds have been researched for their antimicrobial properties, contributing to the fight against various bacterial and viral infections .
Analgesic Properties
1,7-Naphthyridines have been studied for their potential analgesic (pain-relieving) properties .
Anti-inflammatory Properties
Research has also been conducted into the anti-inflammatory properties of 1,7-Naphthyridines .
Antioxidant Properties
1,7-Naphthyridines have been studied for their antioxidant properties, which can help protect cells from damage .
Antimalarial Properties
There has been research into the potential use of naphthyridine compounds as antimalarial agents .
Mechanism of Action
Target of Action
1,7-Naphthyridine primarily targets the TGF-beta receptor type-1 and the kinase PIP4K2A . The TGF-beta receptor type-1 plays a crucial role in cell growth and differentiation . The kinase PIP4K2A is a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .
Mode of Action
The interaction of 1,7-Naphthyridine with its targets involves a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199, which is part of the kinase hinge motif . Additionally, there is a π−π T-stacking electronic interaction between the terminal naphthyridine ring system and the adjacent Phe200 side chain .
Biochemical Pathways
1,7-Naphthyridine affects the biochemical pathway involving the conversion of PI5P into PI4,5P2, which is catalyzed by PIP4K2A . This pathway plays a significant role in various cellular processes, including cell growth and differentiation .
Safety and Hazards
Future Directions
The synthesis of 1,7-Naphthyridine and its derivatives has been a topic of interest due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,7-Naphthyridines .
properties
IUPAC Name |
1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVNILGVJVVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179944 | |
| Record name | 1,7-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine | |
CAS RN |
253-69-0 | |
| Record name | 1,7-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-NAPHTHYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)
![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)






